molecular formula C20H23Cl2N5O2 B13556229 N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride

N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride

Cat. No.: B13556229
M. Wt: 436.3 g/mol
InChI Key: WQOMSOHVEIGUQE-UHFFFAOYSA-N
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Description

N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthalene derivative, followed by the introduction of the aminoethyl group. The pyrazole ring is then synthesized and attached to the intermediate compound. Finally, the oxazole ring is formed, and the carboxamide group is introduced. The dihydrochloride salt is obtained through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties are of interest in drug discovery and development, particularly for targeting specific molecular pathways.

    Industry: Its chemical properties make it suitable for use in the production of specialty chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-amino-1-(naphthalen-2-yl)ethyl]-N-methylcyclohexanamine
  • 2-NAPHTHALEN-1-YL-N-(2-(2-NAPHTHALEN-1-YL-ACETYLAMINO)-ETHYL)-ACETAMIDE

Uniqueness

N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H23Cl2N5O2

Molecular Weight

436.3 g/mol

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-3-(1-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide;dihydrochloride

InChI

InChI=1S/C20H21N5O2.2ClH/c1-25-12-16(11-22-25)17-9-19(27-24-17)20(26)23-18(10-21)15-7-6-13-4-2-3-5-14(13)8-15;;/h2-8,11-12,18-19H,9-10,21H2,1H3,(H,23,26);2*1H

InChI Key

WQOMSOHVEIGUQE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NOC(C2)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl.Cl

Origin of Product

United States

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